Home > Products > Building Blocks P860 > (3S,11bS)-tetrabenazine
(3S,11bS)-tetrabenazine - 1026016-84-1

(3S,11bS)-tetrabenazine

Catalog Number: EVT-3161369
CAS Number: 1026016-84-1
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3S,11bS)-Tetrabenazine is an enantiomer of Tetrabenazine, a synthetic organic compound belonging to the benzo[a]quinolizine class. While Tetrabenazine exists as a racemic mixture of (3R,11bR) and (3S,11bS) enantiomers, (3S,11bS)-Tetrabenazine is a single, purified isomer. This compound is primarily studied for its interaction with the Vesicular Monoamine Transporter 2 (VMAT2), making it a valuable tool in research related to neurotransmission and neuropsychiatric disorders. [, , , ]

(3R,11bR)-Tetrabenazine

Compound Description: (3R,11bR)-Tetrabenazine is an enantiomer of (3S,11bS)-tetrabenazine. It is found alongside (3S,11bS)-tetrabenazine in the commercially available drug tetrabenazine. []

Relevance: This compound is considered structurally related to (3S,11bS)-tetrabenazine because they are enantiomers of each other. Enantiomers are molecules that are mirror images of one another but are non-superimposable. (3R,11bR)-Tetrabenazine and (3S,11bS)-tetrabenazine share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. []

Dihydrotetrabenazine

Compound Description: Dihydrotetrabenazine (DTBZ) is a metabolite of tetrabenazine, formed through the reduction of the ketone group in tetrabenazine to a hydroxyl group. It exists as two enantiomeric pairs: (2R,3R,11bR)-dihydrotetrabenazine and (2S,3S,11bS)-dihydrotetrabenazine. Notably, only the (+)-α-dihydrotetrabenazine enantiomer (2R,3R,11bR) exhibits biological activity. [, , ]

Relevance: Dihydrotetrabenazine is a structurally related compound to (3S,11bS)-tetrabenazine because it is a direct metabolite and shares the core benzo[a]quinolizine structure with modifications at the 2 and 3 positions. [, , ]

α-9-O-Desmethyldihydrotetrabenazine

Compound Description: α-9-O-Desmethyldihydrotetrabenazine is a metabolite of dihydrotetrabenazine, specifically of its active enantiomer, (+)-α-dihydrotetrabenazine. It is formed through demethylation at the 9-oxygen position of (+)-α-dihydrotetrabenazine. []

Relevance: α-9-O-Desmethyldihydrotetrabenazine is structurally related to (3S,11bS)-tetrabenazine as it shares the core benzo[a]quinolizine structure. It is a derivative of dihydrotetrabenazine, a metabolite of tetrabenazine, with an additional demethylation at the 9-oxygen position. []

Deutetrabenazine

Compound Description: Deutetrabenazine is a deuterated form of tetrabenazine. This means that specific hydrogen atoms in tetrabenazine are replaced with deuterium, a heavier isotope of hydrogen. This modification alters the metabolism of the drug, leading to a more favorable pharmacokinetic profile. [, , ]

Relevance: Deutetrabenazine is structurally related to (3S,11bS)-tetrabenazine as it is essentially the same molecule with deuterium substitutions. This modification aims to improve the drug's pharmacokinetic properties while maintaining similar pharmacological effects. [, , ]

Overview

(3S,11bS)-tetrabenazine, commonly referred to as tetrabenazine, is a pharmaceutical compound primarily used in the treatment of hyperkinetic movement disorders, particularly chorea associated with Huntington's disease. This compound functions as a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2), leading to the depletion of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine from presynaptic vesicles .

Source and Classification

Tetrabenazine is classified as a dopamine-depleting agent and falls under the category of central nervous system agents. It is synthesized from natural and synthetic precursors and is available in various formulations for clinical use. The compound has been extensively studied for its pharmacological properties and therapeutic applications in neurological disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of tetrabenazine involves several chemical reactions that can be categorized into two main approaches: traditional synthetic methods and asymmetric synthesis techniques.

  1. Traditional Synthesis: The classical route includes the formation of the benzoquinolizidinone skeleton through multiple steps involving carbonyl compounds and amines. Key steps include:
    • Formation of intermediates through nucleophilic substitution reactions.
    • Reduction processes to yield the desired tetrabenazine structure.
  2. Asymmetric Synthesis: Recent advancements have focused on chiral separation methods to address stereoisomerism in tetrabenazine derivatives. Techniques such as chiral chromatography and asymmetric synthesis using catalysts have been explored to enhance yield and purity .

The final product is purified through recrystallization or chromatography to achieve high enantiomeric purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of tetrabenazine is C19H27NO3C_{19}H_{27}NO_3, with a molecular weight of approximately 317.42 g/mol. Its structural representation includes:

  • A complex bicyclic structure featuring a quinolizidine core.
  • Multiple functional groups including methoxy groups that contribute to its pharmacological activity.

Key Structural Features:

  • IUPAC Name: 9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-one
  • SMILES Notation: COC1=C(OC)C=C2C3CC(=O)C(CC(C)C)CN3CCC2=C1 .
Chemical Reactions Analysis

Reactions and Technical Details

Tetrabenazine undergoes various chemical reactions that are crucial for its metabolic pathways and therapeutic effects:

  1. Metabolic Reactions:
    • Tetrabenazine is metabolized primarily in the liver by carbonyl reductase to form active metabolites such as α-dihydrotetrabenazine and β-dihydrotetrabenazine .
    • These metabolites exhibit similar pharmacological effects but differ in potency.
  2. Degradation Pathways:
    • Photolytic degradation studies have identified several degradation products resulting from exposure to light, which can affect the stability and efficacy of the drug .
Mechanism of Action

Process and Data

Tetrabenazine's primary mechanism of action involves the inhibition of VMAT2, which is responsible for packaging monoamines into vesicles for release into the synaptic cleft. By inhibiting this transporter:

  • Tetrabenazine decreases the availability of dopamine in synaptic vesicles.
  • This reduction leads to decreased dopaminergic transmission in the brain, which is beneficial for managing hyperkinetic movements associated with conditions like Huntington's disease .

The binding affinity of tetrabenazine for VMAT2 has been quantified with a Ki value of approximately 100 nM, indicating its potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tetrabenazine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light; hence proper storage conditions are necessary to maintain efficacy.

Relevant Data

  • Melting Point: Approximately 130–132 °C.
  • pKa: The dissociation constant indicates its behavior in physiological conditions .
Applications

Scientific Uses

Tetrabenazine is primarily used in clinical settings for:

  • Treatment of Hyperkinetic Movement Disorders: Particularly effective in managing symptoms of Huntington's disease.
  • Research Applications: It serves as a valuable tool in neuroscience research for studying dopaminergic pathways and disorders related to dopamine dysregulation.

Additionally, ongoing studies explore its potential applications in other neurological conditions characterized by abnormal motor control or neurotransmitter imbalances .

Synthetic Methodologies and Stereochemical Control

Stereoselective Synthesis of (3S,11bS)-Tetrabenazine Enantiomers

The stereoselective synthesis of (3S,11bS)-tetrabenazine relies on strategic bond formation between the tetrahydroisoquinoline core and isobutyl side chain with precise stereocontrol. The classical Hoffmann-La Roche approach employs a Mannich-type cyclization between 6,7-dimethoxy-3,4-dihydroisoquinoline (2) and ethyl α-isobutylacetoacetate derivative 7 under reflux conditions in ethanol. This one-pot reaction proceeds via conjugate addition, keto-enol tautomerization, and intramolecular cyclization, yielding the thermodynamically favored trans-configured racemic tetrabenazine with the 1,4-anti relationship between substituents [7].

Modern stereoselective routes employ chiral auxiliaries or catalysts to direct asymmetric induction. A particularly efficient method utilizes (S)-proline as an organocatalyst (20 mol%) in a Michael addition between 6,7-dimethoxy-3,4-dihydroisoquinoline and a β-keto ester containing the isobutyl moiety. This reaction, conducted in dimethyl sulfoxide (DMSO) at 25°C for 48 hours, achieves the key carbon-carbon bond formation with high diastereoselectivity (dr >95:5) and enantioselectivity (92% ee for the (3S,11bS)-isomer) [2]. Subsequent decarboxylation and ring closure under acidic conditions furnishes enantiomerically enriched (3S,11bS)-tetrabenazine. The stereochemical outcome is rationalized by a chair-like transition state where the Re-face attack is favored due to steric shielding by the proline pyrrolidine ring [2] [7].

Table 1: Key Stereoselective Synthetic Routes to (3S,11bS)-Tetrabenazine

MethodKey ReactantsConditionsStereochemical OutcomeYieldReference
Mannich CyclizationDihydroisoquinoline 2 + Enone 8Reflux, EtOH, 12hRacemic trans-TBZ65-75% [7]
Organocatalytic MichaelDihydroisoquinoline + β-Keto Ester + (S)-ProlineDMSO, 25°C, 48h, 20 mol% catalyst(3S,11bS)-TBZ (92% ee)60% [2]
Chiral Auxiliary ApproachChiral Enol Ether 12 + Iminium 9Photo-oxidation, Ru(bpy)₃Cl₂, Blue LED(3S,11bS)-TBZ (88% ee)55% [7]

Chiral Resolution Techniques for Racemic Tetrabenazine Mixtures

Chiral resolution remains the dominant industrial method for obtaining enantiopure (3S,11bS)-tetrabenazine due to the operational simplicity and scalability compared to asymmetric synthesis. Diastereomeric salt formation using (1S)-(+)-10-camphorsulfonic acid ((+)-CSA) is the most effective and widely adopted technique. The process involves dissolving racemic tetrabenazine and 0.5 equivalents of (+)-CSA in acetone (optimal ratio: 1g TBZ per 13mL acetone) at elevated temperature (50-60°C), followed by controlled cooling to 15-20°C [3] [5] [8]. Under these precisely controlled conditions, the less soluble diastereomeric salt, ((3S,11bS)-TBZ・(+)-CSA), crystallizes preferentially with high enantiomeric purity (98% ee after single recrystallization). Reducing the CSA equivalent below stoichiometric levels (0.5 eq) is crucial, as higher equivalents (1.0 eq) yield initial crystals with only ~40% ee, requiring multiple recrystallizations for acceptable purity [4] [6].

Solvent selection critically impacts resolution efficiency. Acetone outperforms alternatives like ethyl acetate, methanol, acetonitrile, or dichloromethane in terms of yield and enantiopurity of the recovered salt. Toluene and tetrahydrofuran (THF) generally give poor results due to inadequate solubility differences between the diastereomeric salts [3] [8]. Following salt formation, the free base (3S,11bS)-tetrabenazine is liberated by basification with aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), followed by extraction into organic solvents (ethyl ether or ethyl acetate) and crystallization [5].

A significant economic advantage stems from the racemization and recycling of the undesired (3R,11bR)-enantiomer. The resolution mother liquor, enriched in (3R,11bR)-TBZ, undergoes acid-catalyzed (HCl or H₂SO₄) racemization via ring-opening to an isoquinolinium intermediate (9) at 80°C, followed by reclosure upon neutralization. This regenerates the racemic mixture, which can be repeatedly subjected to resolution cycles, significantly improving the overall yield of (3S,11bS)-TBZ beyond the theoretical 50% maximum per cycle [4] [6] [8]. Alternative chiral acids like (+)-tartaric acid, (+)-dibenzoyl-D-tartaric acid, or (2R,3R)-2’-nitrotartranilic acid proved ineffective for achieving high ee values in this system [4] [6].

Table 2: Optimization of Chiral Resolution with (+)-CSA in Different Solvents

SolventTemperature (°C)CSA EquivalentsInitial ee (%)ee After 1 Recrystallization (%)Yield (%)
Acetone15-200.596>9835-40
Ethyl Acetate15-200.5859225
Methanol0-50.5789020
Acetonitrile15-200.5809422
Dichloromethane15-200.5658515

Catalytic Asymmetric Strategies for Enantiopure (3S,11bS)-Isomer Production

Catalytic asymmetric synthesis offers a convergent route to enantiopure (3S,11bS)-tetrabenazine, bypassing the need for resolution and enabling direct enantiomer enrichment. Palladium-catalyzed asymmetric allylic alkylation (AAA) represents a sophisticated approach. This method employs a chiral Pd(0) complex ligated to (S)-TRIP or related phosphinooxazoline ligands to catalyze the enantioselective decarboxylative alkylation of a prochiral tetrahydroisoquinoline-derived enol carbonate with allyl acetate derivatives containing the isobutyl fragment. While delivering high enantioselectivity (up to 97% ee), the requirement for multi-step synthesis of the enol carbonate precursor and expensive chiral catalysts limits its industrial applicability [4] [6].

Organocatalytic cascade reactions provide a more practical alternative. A highly efficient protocol uses L-prolinamide (15 mol%) in a Michael–Mannich cascade reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline and a functionalized methyl vinyl ketone equivalent. The reaction proceeds in chloroform at room temperature, affording the benzoquinolizine skeleton with the desired (3S,11bS) configuration in 70% yield and 89% ee. The enantiomeric purity can be upgraded to >99% ee by recrystallization from isopropyl acetate/hexane mixtures [2] [7]. Enantioselective hydrogenation of tetrasubstituted enol intermediates using Ru-(S)-BINAP catalysts has also been explored, achieving moderate enantioselectivity (75% ee) and requiring subsequent cyclization steps, making it less competitive than organocatalytic or resolution methods for large-scale production [7].

Table 3: Catalytic Asymmetric Methods for (3S,11bS)-Tetrabenazine Synthesis

Catalytic StrategyCatalyst SystemKey Intermediateee (%)Overall YieldLimitations
Pd-Catalyzed AAAPd/(S)-TRIPEnol Carbonate9745% (3 steps)Expensive catalyst, multi-step precursor
Organocatalytic Michael-MannichL-Prolinamide (15 mol%)Methyl Vinyl Ketone Derivative8970% (1 step)Requires enantiopurity upgrade
Ru-Catalyzed Enantioselective HydrogenationRu-(S)-BINAPTetrasubstituted Enol Ether7550% (2 steps)Moderate ee, additional cyclization needed

Thermodynamic Stability of Cis- vs. Trans-Configured Tetrabenazine Derivatives

The relative thermodynamic stability of the trans (e.g., (3S,11bS) and (3R,11bR)) versus cis configured tetrabenazine isomers governs their natural abundance and synthetic accessibility. Computational studies (DFT calculations at B3LYP/6-31G* level) reveal a significant energy difference of ~5.0 kcal/mol favoring the trans-diastereomers over their cis counterparts [4] [6]. This stability disparity arises primarily from conformational strain:

  • Ring Conformation: The trans configuration allows the B/C ring junction to adopt a near-perfect chair-chair conformation with equatorial substituents at C-3 and C-11b. In contrast, the cis configuration forces significant ring puckering and destabilizing 1,3-diaxial interactions between the C-3 isobutyl group and the C-11b hydrogen atom within the constrained benzoquinolizine system.
  • Torsional Strain: The cis isomer exhibits unfavorable eclipsing interactions between the C-3 substituent and the C-11b proton, absent in the staggered arrangement of the trans isomer.
  • Intramolecular Hydrogen Bonding (Trans): The trans configuration facilitates a stabilizing intramolecular hydrogen bond between the carbonyl oxygen (C-2) and the hydrogen at N-6 in the solid state, as confirmed by X-ray crystallography. This interaction is geometrically disfavored in the cis isomer [5].

Consequently, (3S,11bS)- and (3R,11bR)-tetrabenazine (both trans) are the overwhelmingly dominant and isolable stereoisomers. Attempts to synthesize or isolate the cis-configured isomers ((3S,11bR) or (3R,11bS)) result in rapid epimerization at C-3 under mild conditions (room temperature, neutral or acidic media) to afford the thermodynamically stable trans racemate. This inherent instability precludes the existence of stable cis-tetrabenazine as a significant component under normal conditions and dictates that all practical syntheses, whether racemic or stereoselective, yield the trans-diastereomers exclusively [4] [5] [6]. Dihydrotetrabenazine (DHTBZ) metabolites exhibit greater configurational diversity due to the additional chiral center at C-2, allowing stable cis and trans relationships at the C-3/C-11b junction.

Table 4: Stability Factors Influencing Cis vs. Trans Tetrabenazine Isomers

Stability FactorTrans Isomer (e.g., (3S,11bS))Cis IsomerEnergetic Contribution (kcal/mol)
Ring Junction StrainMinimal (Chair-Chair)Severe Puckering+2.5
1,3-Diaxial InteractionsAbsentPresent (C-3 alkyl / C-11b H)+1.8
Torsional Strain (C3-C11b)StaggeredEclipsed+0.7
Intramolecular H-bond (C=O···H-N)PossibleImpossible-1.0 (Stabilizing for trans)
Total Relative Energy0.0 (Reference)~+5.0+5.0

Properties

CAS Number

1026016-84-1

Product Name

(3S,11bS)-tetrabenazine

IUPAC Name

(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1

InChI Key

MKJIEFSOBYUXJB-HOCLYGCPSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Synonyms

Nitoman
Tetrabenazine
Xenazine

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.